tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts distinct chemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a linear precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of functional groups: Functional groups such as the tert-butyl ester and the methyl group are introduced through selective alkylation and esterification reactions.
Oxidation and reduction steps: These steps are used to introduce the oxo group and to adjust the oxidation state of the compound as needed.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors for improved efficiency and scalability, as well as the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the spirocyclic core.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution reagents: Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The spirocyclic framework can be used to develop new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving spirocyclic structures.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for drug design.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is unique due to the presence of the methyl and oxo groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these functional groups within the spirocyclic framework imparts distinct properties that differentiate it from similar compounds.
Properties
CAS No. |
2138164-04-0 |
---|---|
Molecular Formula |
C14H24N2O3 |
Molecular Weight |
268.4 |
Purity |
95 |
Origin of Product |
United States |
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